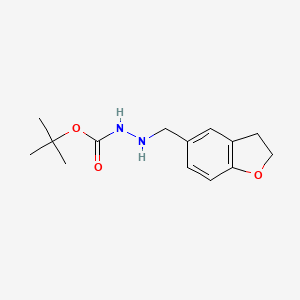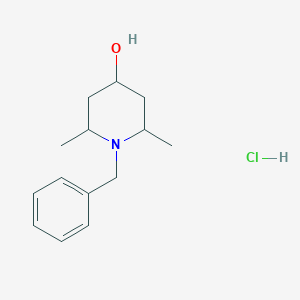
4-Amino-2-methylbutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylbutan-2-ol hydrochloride (4-AMBHCl) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. As a derivative of 2-methylbutan-2-ol, 4-AMBHCl has a unique structure that makes it an interesting target for scientific research. It has been found to have useful properties in a variety of laboratory experiments and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
4-Amino-2-methylbutan-2-ol hydrochloride has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, such as the treatment of hypertension and diabetes.
Mécanisme D'action
4-Amino-2-methylbutan-2-ol hydrochloride is believed to act as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, 4-Amino-2-methylbutan-2-ol hydrochloride increases the levels of cAMP in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-Amino-2-methylbutan-2-ol hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, it has been found to increase the production of insulin, which can lead to improved glucose metabolism. Finally, it has been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-2-methylbutan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity level. In addition, it has a relatively low toxicity and is relatively stable in solution. However, it is important to note that 4-Amino-2-methylbutan-2-ol hydrochloride can be difficult to dissolve in certain solvents, and it is also sensitive to light and heat.
Orientations Futures
The potential future directions for research on 4-Amino-2-methylbutan-2-ol hydrochloride include further studies of its biochemical and physiological effects, its potential therapeutic applications, and its possible interactions with other drugs. In addition, further research could be conducted on its synthesis method and the development of new, more efficient synthesis methods. Finally, further studies could be conducted on its stability in solution and its potential interactions with other compounds.
Méthodes De Synthèse
4-Amino-2-methylbutan-2-ol hydrochloride can be synthesized from 2-methylbutan-2-ol through a two-step process. The first step involves the formation of 4-amino-2-methylbutan-2-ol by the reaction of 2-methylbutan-2-ol with ammonia in the presence of an acid catalyst. The second step involves the conversion of 4-amino-2-methylbutan-2-ol to 4-Amino-2-methylbutan-2-ol hydrochloride by the addition of hydrochloric acid. The reaction is typically carried out at room temperature and yields a product with a purity of 95-98%.
Propriétés
IUPAC Name |
4-amino-2-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAWKXAXZHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbutan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)





